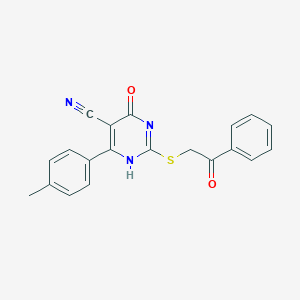![molecular formula C20H18N6O2 B292209 (3Z)-2-amino-3-[(4-ethoxyphenyl)hydrazinylidene]-5-phenylpyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B292209.png)
(3Z)-2-amino-3-[(4-ethoxyphenyl)hydrazinylidene]-5-phenylpyrazolo[1,5-a]pyrimidin-7-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3Z)-2-amino-3-[(4-ethoxyphenyl)hydrazinylidene]-5-phenylpyrazolo[1,5-a]pyrimidin-7-one, also known as EPP, is a pyrazolo[1,5-a]pyrimidine derivative that has been the subject of scientific research for its potential therapeutic applications. EPP has been shown to exhibit various biochemical and physiological effects, making it a promising candidate for further investigation.
作用機序
The mechanism of action of (3Z)-2-amino-3-[(4-ethoxyphenyl)hydrazinylidene]-5-phenylpyrazolo[1,5-a]pyrimidin-7-one is not fully understood. However, studies have shown that (3Z)-2-amino-3-[(4-ethoxyphenyl)hydrazinylidene]-5-phenylpyrazolo[1,5-a]pyrimidin-7-one inhibits the activity of various enzymes and proteins involved in inflammation and cancer cell proliferation. (3Z)-2-amino-3-[(4-ethoxyphenyl)hydrazinylidene]-5-phenylpyrazolo[1,5-a]pyrimidin-7-one has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
(3Z)-2-amino-3-[(4-ethoxyphenyl)hydrazinylidene]-5-phenylpyrazolo[1,5-a]pyrimidin-7-one has been shown to exhibit various biochemical and physiological effects. Studies have shown that (3Z)-2-amino-3-[(4-ethoxyphenyl)hydrazinylidene]-5-phenylpyrazolo[1,5-a]pyrimidin-7-one can inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the development of inflammation and cancer. (3Z)-2-amino-3-[(4-ethoxyphenyl)hydrazinylidene]-5-phenylpyrazolo[1,5-a]pyrimidin-7-one has also been shown to inhibit the activity of various enzymes and proteins involved in cancer cell proliferation. Additionally, (3Z)-2-amino-3-[(4-ethoxyphenyl)hydrazinylidene]-5-phenylpyrazolo[1,5-a]pyrimidin-7-one has been shown to induce apoptosis in cancer cells.
実験室実験の利点と制限
One advantage of using (3Z)-2-amino-3-[(4-ethoxyphenyl)hydrazinylidene]-5-phenylpyrazolo[1,5-a]pyrimidin-7-one in lab experiments is its potential therapeutic applications. (3Z)-2-amino-3-[(4-ethoxyphenyl)hydrazinylidene]-5-phenylpyrazolo[1,5-a]pyrimidin-7-one has been shown to exhibit anti-inflammatory, anti-cancer, and anti-tumor properties, making it a promising candidate for further investigation. However, one limitation of using (3Z)-2-amino-3-[(4-ethoxyphenyl)hydrazinylidene]-5-phenylpyrazolo[1,5-a]pyrimidin-7-one in lab experiments is its limited availability and high cost.
将来の方向性
There are many potential future directions for the scientific research of (3Z)-2-amino-3-[(4-ethoxyphenyl)hydrazinylidene]-5-phenylpyrazolo[1,5-a]pyrimidin-7-one. One direction is to further investigate its potential therapeutic applications in the treatment of Alzheimer's disease and Parkinson's disease. Another direction is to study the mechanism of action of (3Z)-2-amino-3-[(4-ethoxyphenyl)hydrazinylidene]-5-phenylpyrazolo[1,5-a]pyrimidin-7-one in order to better understand its anti-inflammatory and anti-cancer properties. Additionally, future research could focus on developing more efficient and cost-effective methods for synthesizing (3Z)-2-amino-3-[(4-ethoxyphenyl)hydrazinylidene]-5-phenylpyrazolo[1,5-a]pyrimidin-7-one.
合成法
(3Z)-2-amino-3-[(4-ethoxyphenyl)hydrazinylidene]-5-phenylpyrazolo[1,5-a]pyrimidin-7-one can be synthesized through a multi-step process involving the reaction of 4-ethoxybenzaldehyde with hydrazine hydrate to form 4-ethoxyphenylhydrazine. The resulting compound is then reacted with 2,4-diaminopyrimidine to form the pyrazolo[1,5-a]pyrimidine scaffold. Finally, the addition of a phenyl group and an amino group completes the synthesis of (3Z)-2-amino-3-[(4-ethoxyphenyl)hydrazinylidene]-5-phenylpyrazolo[1,5-a]pyrimidin-7-one.
科学的研究の応用
(3Z)-2-amino-3-[(4-ethoxyphenyl)hydrazinylidene]-5-phenylpyrazolo[1,5-a]pyrimidin-7-one has been the subject of scientific research for its potential therapeutic applications. Studies have shown that (3Z)-2-amino-3-[(4-ethoxyphenyl)hydrazinylidene]-5-phenylpyrazolo[1,5-a]pyrimidin-7-one exhibits anti-inflammatory, anti-cancer, and anti-tumor properties. (3Z)-2-amino-3-[(4-ethoxyphenyl)hydrazinylidene]-5-phenylpyrazolo[1,5-a]pyrimidin-7-one has also been shown to have potential applications in the treatment of Alzheimer's disease and Parkinson's disease.
特性
分子式 |
C20H18N6O2 |
|---|---|
分子量 |
374.4 g/mol |
IUPAC名 |
(3Z)-2-amino-3-[(4-ethoxyphenyl)hydrazinylidene]-5-phenylpyrazolo[1,5-a]pyrimidin-7-one |
InChI |
InChI=1S/C20H18N6O2/c1-2-28-15-10-8-14(9-11-15)23-24-18-19(21)25-26-17(27)12-16(22-20(18)26)13-6-4-3-5-7-13/h3-12,23H,2H2,1H3,(H2,21,25)/b24-18- |
InChIキー |
ABKWFMAMNHPIGD-MOHJPFBDSA-N |
異性体SMILES |
CCOC1=CC=C(C=C1)N/N=C\2/C(=NN3C2=NC(=CC3=O)C4=CC=CC=C4)N |
SMILES |
CCOC1=CC=C(C=C1)NN=C2C(=NN3C2=NC(=CC3=O)C4=CC=CC=C4)N |
正規SMILES |
CCOC1=CC=C(C=C1)NN=C2C(=NN3C2=NC(=CC3=O)C4=CC=CC=C4)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1H-benzimidazol-2-yl 2-[3-(4-chlorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl sulfide](/img/structure/B292126.png)
![1-[5-(furan-2-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-(4H-1,2,4-triazol-3-ylsulfanyl)ethan-1-one](/img/structure/B292127.png)
![ethyl 5-amino-1-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-1H-pyrazole-4-carboxylate](/img/structure/B292131.png)
![2-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-6-ethyl-4-oxo-1H-pyrimidine-5-carbonitrile](/img/structure/B292132.png)

![6-ethyl-2-[(4-fluorophenyl)methylsulfanyl]-4-oxo-1H-pyrimidine-5-carbonitrile](/img/structure/B292135.png)
![2-[(4-chlorophenyl)methylsulfanyl]-4-oxo-6-thiophen-2-yl-1H-pyrimidine-5-carbonitrile](/img/structure/B292137.png)
![3-amino-7-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-2,6-dicarbonitrile](/img/structure/B292139.png)
![Ethyl 6-cyano-1-(4-fluorophenyl)-5-oxo-7-phenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate](/img/structure/B292140.png)
![Ethyl 6-cyano-7-[4-(dimethylamino)phenyl]-1-(4-fluorophenyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate](/img/structure/B292143.png)
![Ethyl 6-cyano-5-oxo-1-phenyl-7-(2-phenylethyl)-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate](/img/structure/B292144.png)
![Ethyl 6-cyano-1-(4-methylphenyl)-5-oxo-7-(2-thienyl)-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate](/img/structure/B292146.png)
![Ethyl 6-cyano-1-(2-fluorophenyl)-5-oxo-7-(2-phenylethyl)-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate](/img/structure/B292148.png)
![Ethyl 6-cyano-7-ethyl-1-(3-methoxyphenyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate](/img/structure/B292149.png)